5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one synthesis and characterization
5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one synthesis and characterization
An In-Depth Technical Guide on the Synthesis and Characterization of 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one
Executive Summary
The transition from classical steroidal glucocorticoids (e.g., prednisolone) to non-steroidal Selective Glucocorticoid Receptor Modulators (SEGRAs) represents a major paradigm shift in the treatment of chronic inflammatory diseases. At the heart of this chemical evolution is 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one (CAS: 1893415-30-9), a highly specialized, stereoelectronically tuned heterocyclic intermediate. This molecule serves as the rigid core scaffold for advanced clinical candidates such as AZD9567 (Mizacorat) [1].
This whitepaper details the chemical logic, orthogonal retrosynthetic strategies, and validated experimental protocols required to synthesize and characterize this critical building block.
Strategic Context & Drug Design Logic
Classical glucocorticoids bind to the Glucocorticoid Receptor (GR) and trigger two distinct genomic pathways: Transrepression (TR) , which inhibits pro-inflammatory transcription factors like NF-κB, and Transactivation (TA) , which upregulates genes responsible for severe metabolic side effects (e.g., hyperglycemia and osteoporosis) [1].
The design of the indazole-pyridinone scaffold intentionally dissociates these pathways:
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The Indazole Core : Mimics the A/B ring system of classical steroids, anchoring the molecule deep within the GR ligand-binding domain via robust hydrophobic interactions.
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The Pyridin-2(1H)-one Moiety : Acts as a critical hydrogen bond network director. Its specific geometry induces a distinct allosteric conformation in the GR that heavily favors TR over TA.
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The C5-Iodine Handle : Serves as an orthogonal reactive site for late-stage functionalization, allowing the attachment of complex chiral side chains required for full receptor modulation.
Mechanism of action for SEGRAs utilizing the indazole-pyridinone scaffold.
Retrosynthetic Strategy & Orthogonal Reactivity
The synthesis of 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one presents a distinct chemoselectivity challenge: forming a C–N bond at the indazole N1 position without triggering the premature cross-coupling of the highly reactive C5-iodine atom.
The Flaw of Palladium: Attempting a standard Buchwald-Hartwig amination using a Pd(0) catalyst and a bromopyridine would lead to catastrophic failure. Palladium(0) undergoes oxidative addition into aryl halides following the reactivity trend Ar–I > Ar–Br > Ar–Cl. Consequently, the Pd catalyst would preferentially insert into the C5–I bond of the indazole, leading to oligomerization.
The Copper Solution (Chan-Lam Coupling): To bypass this, we utilize a Chan-Lam coupling . This reaction employs a Copper(II) catalyst and an arylboronic acid (e.g., 2-methoxypyridine-5-boronic acid). Because the Chan-Lam mechanism relies on transmetalation rather than oxidative addition, it is completely "blind" to aryl iodides. This orthogonal reactivity allows for perfect regioselective N1-arylation while preserving the C5-iodine for downstream drug assembly.
Retrosynthetic and forward synthetic workflow exploiting orthogonal reactivity.
Step-by-Step Experimental Methodologies
Protocol 1: Synthesis of 5-Iodo-1H-indazole via Sandmeyer Reaction
Direct electrophilic iodination of indazole yields poor regiocontrol. Synthesizing the core from 5-aminoindazole ensures absolute regiochemical fidelity [2].
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Diazotization : Suspend 5-aminoindazole (1.0 eq) in a mixture of concentrated HCl and crushed ice. Cool the suspension to -5 °C using an ice-salt bath.
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Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise over 1 hour. Causality: Strict temperature control (< 2 °C) is self-validating; if the temperature spikes, the diazonium salt will prematurely decompose into a phenol, turning the solution a dark, tarry black.
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Iodination : Stir for 15 minutes, then add an aqueous solution of potassium iodide (KI, 1.5 eq) dropwise.
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Heat the reaction mixture to 90 °C for 1.5 hours to drive the nitrogen gas evolution and complete the halogenation.
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Workup : Cool to room temperature, extract with ethyl acetate, and wash the organic layer with 10% sodium thiosulfate (to reduce residual iodine to iodide) and brine. Dry over MgSO4 and concentrate to yield 5-iodo-1H-indazole as a brown crystalline solid.
Protocol 2: Regioselective N1-Arylation (Chan-Lam Coupling)
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Reaction Setup : In a round-bottom flask open to the atmosphere, dissolve 5-iodo-1H-indazole (1.0 eq) and 2-methoxypyridine-5-boronic acid (1.5 eq) in anhydrous dichloromethane (DCM).
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Add Copper(II) acetate (Cu(OAc)2, 0.2 eq) and pyridine (2.0 eq).
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Catalytic Cycle : Stir the mixture vigorously at room temperature for 24 hours. Causality: The reaction must be open to the air. Oxygen acts as the terminal oxidant required to turn over the Cu(II)/Cu(III) catalytic cycle following reductive elimination.
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Purification : Filter the mixture through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 5-(5-iodo-1H-indazol-1-yl)-2-methoxypyridine.
Protocol 3: Demethylation to Pyridin-2(1H)-one
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Ether Cleavage : Dissolve the methoxypyridine intermediate in anhydrous acetonitrile.
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Add sodium iodide (NaI, 3.0 eq) followed by chlorotrimethylsilane (TMSCl, 3.0 eq).
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Heat to 80 °C for 4 hours. Causality: TMSCl and NaI generate iodotrimethylsilane (TMSI) in situ, which is a highly oxophilic, soft Lewis acid that efficiently cleaves the methyl ether without requiring harsh, highly acidic conditions (like HBr) that could degrade the indazole ring.
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Quench with methanol, concentrate, and recrystallize to yield the final product: 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one .
Quantitative Analytical Characterization
To validate the structural integrity of the synthesized intermediate, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is utilized. The presence of the pyridinone N–H proton and the intact C5-iodine are the primary validation markers.
| Analytical Method | Parameter | Expected Value / Assignment |
| ¹H NMR (DMSO-d6, 400 MHz) | Pyridinone N–H | ~11.85 ppm (br s, 1H) |
| Indazole C3–H | ~8.22 ppm (s, 1H) | |
| Indazole C4–H | ~8.15 ppm (d, J = 1.6 Hz, 1H) | |
| Pyridinone C6–H | ~7.80 ppm (dd, J = 9.2, 2.6 Hz, 1H) | |
| Pyridinone C4–H | ~7.65 ppm (d, J = 2.6 Hz, 1H) | |
| Indazole C6–H | ~7.58 ppm (dd, J = 8.8, 1.6 Hz, 1H) | |
| Indazole C7–H | ~7.35 ppm (d, J = 8.8 Hz, 1H) | |
| Pyridinone C3–H | ~6.52 ppm (d, J = 9.2 Hz, 1H) | |
| Mass Spectrometry (ESI+) | [M+H]⁺ Ion | m/z 338.0 (Calculated for C₁₂H₈IN₃O: 337.12) |
| IR Spectroscopy (ATR) | C=O Stretch | ~1665 cm⁻¹ (Strong, characteristic of pyridinone) |
| N–H Stretch | ~3150 - 2800 cm⁻¹ (Broad) |
Downstream Applications in Drug Development
Once synthesized, 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one is primed for late-stage pharmaceutical elaboration. In the synthesis of AZD9567 , the pyridinone nitrogen is first methylated using methyl iodide and a mild base. Subsequently, the preserved C5-iodine is utilized as the electrophilic partner in a copper-catalyzed Ullmann etherification. It is coupled with a complex, stereospecific chiral aliphatic alcohol (e.g., a phenylbutan-2-yl derivative) to yield the final active pharmaceutical ingredient [3].
This modular, orthogonal approach ensures high overall yields and allows medicinal chemists to rapidly generate libraries of SEGRA analogs by simply swapping the alcohol partner in the final step.
References
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Discovery of a Novel Oral Glucocorticoid Receptor Modulator (AZD9567) with Improved Side Effect Profile. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
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Mizacorat (AZD9567) - Clinical and Chemical Data. Wikipedia. Available at:[Link]
